molecular formula C21H23N3O B5708371 3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole

3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole

Cat. No. B5708371
M. Wt: 333.4 g/mol
InChI Key: PBWGBCRWURGVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole, commonly known as BPI, is a novel compound with potential applications in the field of medicinal chemistry. BPI is a small molecule that has been synthesized and studied extensively due to its unique chemical structure and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of BPI is not fully understood, but it is believed to act by binding to specific receptors in the body. In cancer cells, BPI has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In depression and anxiety disorders, BPI is believed to act by inhibiting the reuptake of serotonin, thereby increasing its levels in the brain.
Biochemical and Physiological Effects:
BPI has been shown to have various biochemical and physiological effects in the body. In cancer cells, BPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the AKT pathway. In depression and anxiety disorders, BPI has been shown to increase the levels of serotonin in the brain, thereby improving mood and reducing anxiety.

Advantages and Limitations for Lab Experiments

BPI has several advantages for lab experiments such as its small molecular size, ease of synthesis, and potential therapeutic benefits. However, BPI also has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BPI is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on BPI. Firstly, further studies are needed to elucidate the mechanism of action of BPI in cancer cells and depression/anxiety disorders. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of BPI in vivo. Thirdly, BPI could be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic benefits. Lastly, BPI could be tested in combination with other drugs to investigate its synergistic effects in treating various diseases.
Conclusion:
In conclusion, BPI is a novel compound with potential applications in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, depression, and anxiety disorders. Further research is needed to fully understand the mechanism of action of BPI and to investigate its potential as a therapeutic agent.

Synthesis Methods

BPI can be synthesized using a multistep process that involves the condensation of indole with benzaldehyde to form an intermediate. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product, BPI. The purity and yield of the final product can be improved by employing various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

BPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety disorders. In cancer research, BPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety disorders, BPI has been shown to act as a potent serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and improving mood.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(14-18-15-22-20-9-5-4-8-19(18)20)24-12-10-23(11-13-24)16-17-6-2-1-3-7-17/h1-9,15,22H,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGBCRWURGVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone

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